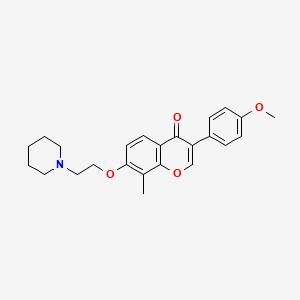
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, also known as BTE-1, is a chemical compound that has shown promising results in scientific research. This compound is a derivative of indole and triazole, and it has been studied for its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but it has been suggested that it may act as an inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole may also modulate the activity of other enzymes and signaling pathways, leading to its various biological effects.
Biochemical and physiological effects:
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and improvement of cognitive function. These effects are likely mediated by its modulation of cellular signaling pathways and enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is its limited solubility in water, which may require the use of organic solvents or other methods to improve its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole, including its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, the development of 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole derivatives with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
Synthesemethoden
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can be synthesized using a multistep process that involves the reaction of butylthiol with 4-ethyl-1H-indole-3-carboxaldehyde, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This process yields 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole as a white solid with a melting point of 234-236°C.
Wissenschaftliche Forschungsanwendungen
3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has been shown to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity, 3-(5-(butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has shown potential in inhibiting the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
3-(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-3-5-10-21-16-19-18-15(20(16)4-2)13-11-17-14-9-7-6-8-12(13)14/h6-9,11,17H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOKEHFVZQUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)



![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)







![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)